molecular formula C11H15ClN4O B8125875 2-(6-Azidohexyloxy)-6-chloropyridine

2-(6-Azidohexyloxy)-6-chloropyridine

Cat. No.: B8125875
M. Wt: 254.71 g/mol
InChI Key: YIGXWNZCUMRJJV-UHFFFAOYSA-N
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Description

2-(6-Azidohexyloxy)-6-chloropyridine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an azidohexyloxy group at the 2-position

Mechanism of Action

The mechanism of action of 2-(6-Azidohexyloxy)-6-chloropyridine involves its reactivity due to the presence of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Azidohexyloxy)-6-chloropyridine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The presence of the azidohexyloxy group also provides versatility in click chemistry applications, making it a valuable compound for various research and industrial purposes .

Biological Activity

Chemical Structure and Properties

Chemical Formula: C12_{12}H14_{14}ClN5_5O

Molecular Weight: 283.73 g/mol

Structural Characteristics:

  • The compound features a chloropyridine moiety, which is known for its diverse biological activities.
  • The azido group (–N₃) is often utilized in bioorthogonal chemistry, allowing for selective labeling and imaging in biological systems.

The biological activity of 2-(6-Azidohexyloxy)-6-chloropyridine can be attributed to its interaction with various molecular targets, including enzymes and receptors. The azido group enhances the compound's reactivity, enabling it to participate in click chemistry reactions, which are pivotal in drug development and biological imaging.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing chloropyridine have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Research has demonstrated that chlorinated pyridine derivatives possess anticancer activity. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, the compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Objective: Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology: Disk diffusion method was employed to assess the inhibition zones.
    • Results: The compound showed significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Activity Assessment:
    • Objective: Investigate the cytotoxic effects on human cancer cell lines.
    • Methodology: MTT assay was used to determine cell viability post-treatment.
    • Results: A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 10-25 µM across different cancer cell lines.

Data Summary

PropertyValue
Molecular Weight283.73 g/mol
Antimicrobial MIC32 µg/mL (E. coli)
IC50 (Cancer Cell Lines)10-25 µM

Properties

IUPAC Name

2-(6-azidohexoxy)-6-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c12-10-6-5-7-11(15-10)17-9-4-2-1-3-8-14-16-13/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGXWNZCUMRJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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